molecular formula C12H9ClN2O4S B7469174 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid

5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid

Cat. No. B7469174
M. Wt: 312.73 g/mol
InChI Key: OGSCLNHAWKJEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid, also known as CP-94,253, is a chemical compound that has been widely studied in scientific research. It belongs to the class of sulfonylaminopyridine compounds and has shown potential in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. By blocking the activity of this receptor, 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid can reduce the reinforcing effects of drugs of abuse and decrease drug-seeking behavior. In addition, 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior. It has also been shown to reduce pain and inflammation in models of neuropathic pain and inflammatory pain. In addition, 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its ability to modulate other neurotransmitter systems, and its potential as a therapeutic agent for various disorders. However, there are also some limitations to its use in lab experiments, including its relatively short half-life, which may require frequent dosing, and its potential for off-target effects.

Future Directions

There are several future directions for research on 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid. One area of interest is the development of more potent and selective analogs of 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid that can be used as therapeutic agents for various disorders. Another area of interest is the investigation of the mechanisms underlying 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid's effects on neurotransmitter systems and its potential for modulating other signaling pathways. Finally, there is a need for further studies to assess the safety and efficacy of 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid in clinical trials.

Synthesis Methods

5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid can be synthesized by reacting 4-chlorobenzenesulfonamide with 3-cyanopyridine in the presence of a base. The reaction yields 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carbonitrile, which is then hydrolyzed with an acid to produce 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to be a selective antagonist of the dopamine D3 receptor and has potential as a therapeutic agent for the treatment of drug addiction, schizophrenia, and other psychiatric disorders. 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid has also been investigated for its potential as an analgesic, anti-inflammatory, and anti-cancer agent.

properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c13-9-1-3-11(4-2-9)20(18,19)15-10-5-8(12(16)17)6-14-7-10/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSCLNHAWKJEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CN=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid

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